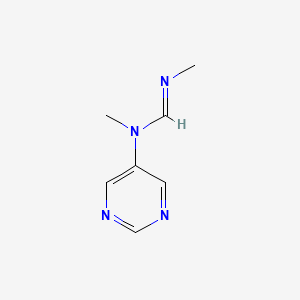
N,N'-Dimethyl-N-(pyrimidin-5-yl)formimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide is an organic compound that belongs to the class of formamidines It is characterized by the presence of a pyrimidine ring substituted at the 5-position with a formimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide typically involves the reaction of pyrimidine derivatives with formimidamide precursors. One common method involves the reaction of pyrimidine-5-carbaldehyde with N,N-dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the pyrimidine ring to form the desired product .
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formimidamide group to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The pyrimidine ring can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound has a similar structure but contains a dithiazole ring instead of a pyrimidine ring.
N,N-Dimethyl-N’-(2-(methylsulfonyl)pyrimidin-5-yl)formimidamide: This compound has a methylsulfonyl group at the 2-position of the pyrimidine ring.
Uniqueness
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
193014-40-3 |
|---|---|
Molekularformel |
C7H10N4 |
Molekulargewicht |
150.1811 |
Synonyme |
Methanimidamide, N,N-dimethyl-N-5-pyrimidinyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















